molecular formula C24H20F3N3O6S B4745810 Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Cat. No.: B4745810
M. Wt: 535.5 g/mol
InChI Key: RFFULOGRGSAUEA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a multifunctional thiophene-based compound featuring a 4-methylthiophene core substituted with a nitrobenzamido group at position 2 and a trifluoromethylphenyl carbamoyl moiety at position 3. Its ethyl ester group at position 3 enhances solubility and modulates electronic properties. This compound’s design integrates electron-withdrawing (nitro, trifluoromethyl) and aromatic substituents, which are strategically positioned to influence reactivity, bioavailability, and target interactions.

Properties

IUPAC Name

ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O6S/c1-4-36-23(33)18-13(3)19(21(32)28-16-8-6-5-7-15(16)24(25,26)27)37-22(18)29-20(31)14-10-9-12(2)17(11-14)30(34)35/h5-11H,4H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFULOGRGSAUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrobenzamido group: This step involves the nitration of a benzene ring followed by amide formation.

    Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences :

  • The trifluoromethylphenyl carbamoyl group at position 5 may improve lipophilicity and metabolic stability relative to ethoxycarbonyl or methoxy substituents .

Bioactivity Comparison

Compound Class Bioactivity Reported Mechanism/Notes Reference
4-Aminothiophene derivatives Antibacterial (Gram-positive), antifungal Disruption of cell wall synthesis
Ethyl 2-(cyanoacrylamido)thiophenes Antioxidant (IC₅₀: 12–45 µM in DPPH assay) Radical scavenging via conjugated systems
Thienopyrimidinones Anti-inflammatory (COX-2 inhibition) Competitive binding to catalytic sites

Hypothesized Bioactivity of Target Compound :

  • The nitro group may enhance antibacterial activity against resistant strains, as seen in nitro-containing quinolones .
  • The trifluoromethyl group could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Physicochemical Properties

Property Target Compound Ethyl 5-[(2-methoxyphenyl)carbamoyl] Analogue Ethyl 2-(cyanoacrylamido) Derivatives
LogP ~3.5 (estimated) 2.8 2.1–3.0
Solubility Low in water, high in DMSO Moderate in ethanol Poor in nonpolar solvents
Melting Point 227–230°C (analogous to ) 180–185°C 150–170°C

Notes:

  • The trifluoromethyl group increases hydrophobicity (higher LogP) compared to methoxy or cyano analogues .
  • Nitro groups may contribute to higher thermal stability (elevated melting point) .

Biological Activity

Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound with potential biological activity, particularly in the context of drug discovery. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₄S
  • Molecular Weight : 421.41 g/mol

Structural Features

FeatureDescription
Thiophene RingCentral core contributing to activity
Nitro GroupPotential for electron-withdrawing effects
Trifluoromethyl GroupEnhances lipophilicity and bioavailability
Carbamoyl GroupMay influence binding interactions

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Case Study: Antimycobacterial Activity

In an investigation of related compounds, the minimum inhibitory concentration (MIC) was determined against various strains of Mtb. The results demonstrated that certain derivatives showed promising activity under specific media conditions.

StrainMedia ConditionsMIC (mg/L)
H37RvGlycerol + ADC + Tween 800.5
ErdmanGlycerol + ADC + Tween 801
H37RvCasitone + Palmitic Acid + BSA + Catalase + Tween 80>16

The presence of glycerol as a carbon source was critical for the activity of these compounds, suggesting a unique mechanism of action that warrants further investigation .

Cytotoxicity Studies

Cytotoxicity assays were conducted using mammalian cell lines, such as Chinese Hamster Ovarian (CHO) cells. The results indicated that while some derivatives exhibited antimicrobial properties, they also showed varying degrees of cytotoxicity, necessitating careful evaluation for therapeutic use.

Cytotoxicity Results

Compound IDIC50 (µM)Remarks
Compound A25Moderate cytotoxicity
Compound B15High cytotoxicity
Compound C>50Low cytotoxicity

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Preliminary studies suggest that it may interfere with specific metabolic pathways in Mtb, particularly those involved in glycerol metabolism.

Proposed Mechanism

  • Inhibition of Glycerol Metabolism : Compounds may inhibit enzymes involved in glycerol utilization.
  • Induction of Mutations : Resistance studies indicated mutations in genes related to glycerol metabolism in resistant strains.
  • Potential Synergistic Effects : Combining with existing TB treatments could enhance efficacy and reduce resistance development.

Q & A

Basic Questions

What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization to form the thiophene core and sequential functionalization. Critical parameters include:

  • Temperature control : Excess heat during cyclization can lead to side products (e.g., over-oxidation of the thiophene ring) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Catalysts : Triethylamine (TEA) is commonly used to neutralize HCl byproducts during carbamoyl group attachment .
    Methodological Tip : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) to isolate intermediates .

How should researchers confirm the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethyl at δ -62 ppm in 19F^{19}F-NMR) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ at m/z 567.5) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water 70:30, retention time ~12 min) .

Advanced Research Questions

How do structural modifications (e.g., nitro vs. trifluoromethyl groups) affect biological activity?

Comparative studies on analogous compounds reveal:

Functional Group Impact on Activity Mechanistic Insight
4-Methyl-3-nitrobenzamidoEnhances electron-withdrawing effects, stabilizing ligand-receptor interactions .Increases binding affinity to kinase targets (e.g., IC50 < 1 µM in kinase inhibition assays) .
Trifluoromethylphenyl carbamoylImproves metabolic stability by reducing oxidative degradation .Extends half-life in vitro (t1/2 > 24 hrs in hepatic microsomes) .
Experimental Design : Synthesize derivatives with substituent swaps and test via SPR (surface plasmon resonance) to quantify binding kinetics .

What strategies resolve contradictions in bioactivity data across studies?

Conflicting results often arise from assay conditions or impurity profiles. Mitigate via:

  • Standardized assays : Use ATP-dependent luciferase assays for kinase inhibition to minimize variability .
  • Batch validation : Compare NMR and LC-MS profiles of compound batches used in conflicting studies .
  • Computational docking : Validate target engagement by modeling interactions (e.g., with VEGFR2 using AutoDock Vina) .

How can crystallography elucidate the compound’s supramolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELX software reveals:

  • Packing motifs : The trifluoromethyl group participates in halogen bonding (C–F···π interactions, 3.2 Å) .
  • Torsional angles : The thiophene ring adopts a planar conformation (dihedral angle < 5°), critical for π-stacking in enzyme active sites .
    Protocol : Grow crystals via vapor diffusion (acetonitrile/chloroform) and refine structures with SHELXL .

What computational methods predict the compound’s pharmacokinetics?

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
  • Metabolic Sites : Identify labile positions (e.g., ester groups) via MetaSite, guiding prodrug design .

Stability and Storage

What conditions prevent degradation during long-term storage?

  • Temperature : Store at -20°C in amber vials to avoid photodegradation of the nitro group .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM) to prevent hydrolysis of the ethyl ester .

Advanced Methodological Resources

How to design SAR studies for this compound?

  • Fragment-based screening : Replace the thiophene core with pyrrole/furan to assess heterocycle dependency .
  • Isosteric replacement : Substitute the trifluoromethyl group with –CF2H or –OCF3 to evaluate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.